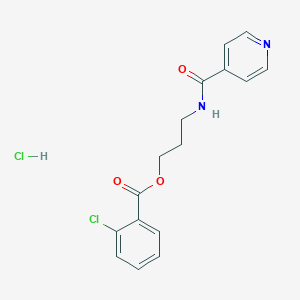

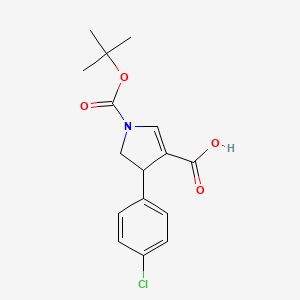

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

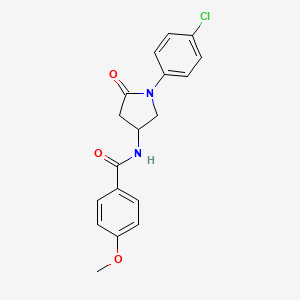

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . The 4-chlorophenyl group indicates the presence of a phenyl ring with a chlorine atom at the 4th position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using palladium-catalyzed reactions . The Boc group can be introduced using Boc anhydride or Boc2O in the presence of a base .Molecular Structure Analysis

The molecular structure would consist of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The Boc group would be attached at the 1-position, and the 4-chlorophenyl group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the Boc group could increase the overall molecular weight and size of the compound .Applications De Recherche Scientifique

Organic Synthesis and Modification

- Dimerization of Urethane-Protected Amino Acid N-Carboxanhydrides : The tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids undergo base-induced dimerization in aprotic media to form pyrrolidine analogs. This reaction can lead to different isomers based on the nature of the base used. For example, lithium bis(trimethylsilyl)amide leads to a specific isomer, illustrating the tert-butyloxycarbonyl group's role in directing synthesis and protecting functionalities during reactions (Leban & Colson, 1996).

Polymer Science

- Synthesis of Ortho-Linked Polyamides : Compounds derived from tert-butylcatechol have been used to synthesize polyamides with flexible main-chain ether linkages. These polymers exhibit high thermal stability and solubility in polar solvents, indicating the potential of tert-butyl groups in enhancing polymer properties (Hsiao, Yang, & Chen, 2000).

Material Chemistry

- Synthesis of Pyrrolidine Derivatives : The tert-butylcarbonyl group has been employed in the synthesis of pyrrolidine derivatives, serving as a protective group that influences the reactivity and selectivity of reactions. This includes the palladium-catalyzed coupling of arylboronic acids with partially reduced pyridine derivatives, highlighting its utility in the synthesis of complex organic molecules (Wustrow & Wise, 1991).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid involves the synthesis of the pyrrole ring followed by the introduction of the tert-butoxycarbonyl and 4-chlorophenyl groups. The carboxylic acid group is then introduced through a final reaction step.", "Starting Materials": [ "4-chloroaniline", "acetylacetone", "tert-butyl chloroformate", "sodium hydride", "ethyl acetate", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylpyrrole", "4-chloroaniline is reacted with acetylacetone in the presence of sodium hydride and ethyl acetate to form 4-chlorophenylpyrrole.", "Step 2: Introduction of tert-butoxycarbonyl group", "4-chlorophenylpyrrole is reacted with tert-butyl chloroformate in the presence of sodium hydride and ethyl acetate to introduce the tert-butoxycarbonyl group.", "Step 3: Introduction of carboxylic acid group", "The tert-butoxycarbonyl group is removed using hydrochloric acid and the resulting intermediate is reacted with sodium hydroxide and methanol to introduce the carboxylic acid group.", "Step 4: Purification", "The product is purified using diethyl ether, sodium bicarbonate, sodium chloride, and water." ] } | |

Numéro CAS |

791625-60-0 |

Nom du produit |

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid |

Formule moléculaire |

C16H18ClNO4 |

Poids moléculaire |

323.77 |

Nom IUPAC |

3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid |

InChI |

InChI=1S/C16H18ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,19,20) |

Clé InChI |

DRFIEAMQJRVINN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2707299.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2707300.png)

![Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2707303.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)

![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)

![3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2707312.png)

![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)